N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its role as a SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitor and its broader pharmacological implications.
Synthesis and Structural Characterization
The synthesis of N-benzyl-acetamides, including the target compound, typically involves a multi-step process that includes the formation of key intermediates through nucleophilic substitutions and coupling reactions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity. For instance, the synthesis process may include:
- Formation of Bunte Salt : Ethyl bromoacetate is reacted with sodium thiosulfate.
- Substitution Reactions : Indole derivatives are introduced to form the core structure.
- Coupling with Benzylamines : Different substituted benzylamines are coupled to yield the target acetamide.
Inhibition of SARS-CoV-2 RdRp
Recent studies have highlighted the efficacy of N-benzyl-acetamides as inhibitors of SARS-CoV-2 RdRp. The compound exhibits potent inhibitory activity with IC50 values in the low micromolar range:
Compound | IC50 (μM) | Mechanism |
---|---|---|
6d5 | 1.11 ± 0.05 | RdRp inhibition |
6c9 | 1.65 ± 0.05 | RdRp inhibition |
Remdesivir | 1.19 ± 0.36 | Control |
These compounds were found to inhibit RNA synthesis by directly targeting the RdRp enzyme, which is critical for viral replication . The structure–activity relationship (SAR) studies indicated that modifications at specific positions enhanced potency, suggesting that the presence of certain functional groups facilitates stronger interactions with the enzyme active site.
Other Biological Activities
Beyond antiviral activity, compounds similar to N-benzyl-acetamides have been evaluated for a variety of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown promising antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory pathways.
- Neuroprotective Properties : Certain analogs have demonstrated neuroprotective effects against oxidative stress in neuronal cell models.
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1 : In vitro studies demonstrated that N-benzyl-acetamides significantly reduced viral load in cell cultures infected with SARS-CoV-2, supporting their use as therapeutic candidates.
- Case Study 2 : A comparative study with other known RdRp inhibitors showed that modifications in the benzyl moiety led to enhanced selectivity and reduced cytotoxicity in human cell lines.
Propiedades
IUPAC Name |
N-benzyl-2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(34-16-21(31)26-14-18-10-6-5-7-11-18)29(24(23)32)15-19-12-8-9-13-20(19)33-3/h5-13H,4,14-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCOTSVCIAAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.